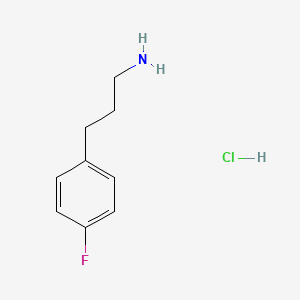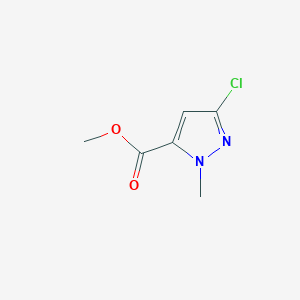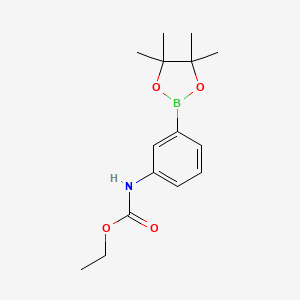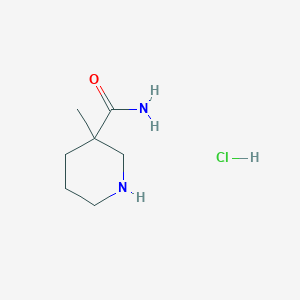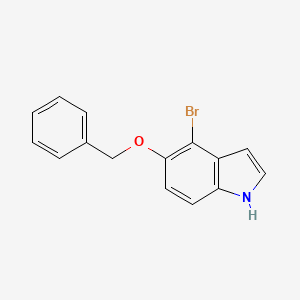
(4-Hydroxypiperidin-1-YL)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone
説明
(4-Hydroxypiperidin-1-YL)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone is a useful research compound. Its molecular formula is C18H26BNO4 and its molecular weight is 331.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Hydroxypiperidin-1-YL)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Hydroxypiperidin-1-YL)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Structural and Conformational Analysis
Compounds related to (4-Hydroxypiperidin-1-YL)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone have been studied for their structural and conformational properties. Huang et al. (2021) synthesized similar boric acid ester intermediates and analyzed them using X-ray diffraction, NMR spectroscopy, and mass spectrometry. They performed density functional theory (DFT) calculations to compare with the X-ray diffraction values, confirming the consistency of DFT-optimized molecular structures with crystal structures (Huang et al., 2021).
2. Crystallographic Studies
Revathi et al. (2015) investigated the crystal structure of an adduct similar to the specified compound. Their study involved analyzing the dihedral angles between the benzene ring and the piperidine rings, revealing the orientation of the hydroxypiperidine ring with the phenyl ring. This research contributes to understanding the crystallographic properties of such compounds (Revathi et al., 2015).
3. Synthesis and Potential Applications
Other research has focused on the synthesis and potential applications of related compounds. For instance, synthesis techniques like Scholten-Boumann condensation reaction method have been utilized for synthesizing organic compounds with similar molecular structures. Such studies often explore the physical and chemical properties of these compounds, including their transparency in the visible region and potential applications in non-linear optics and device applications (Revathi et al., 2018).
4. Drug Design and Medicinal Chemistry
In the realm of drug design and medicinal chemistry, compounds with structural similarities have been explored for their potential as drug candidates. For example, Borza et al. (2007) identified derivatives of such compounds as potent antagonists in receptor studies, highlighting their potential application in medicinal chemistry (Borza et al., 2007).
特性
IUPAC Name |
(4-hydroxypiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)14-7-5-13(6-8-14)16(22)20-11-9-15(21)10-12-20/h5-8,15,21H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNBOIYXDIBZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCC(CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxypiperidin-1-YL)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



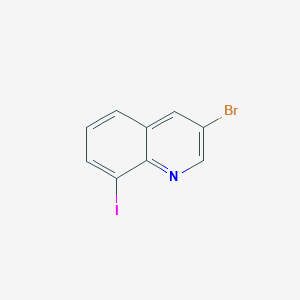
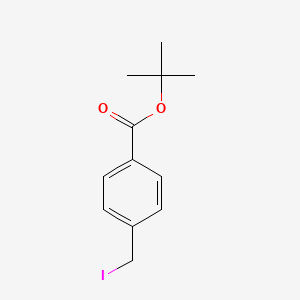
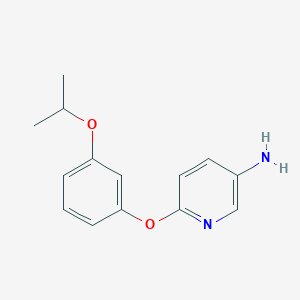
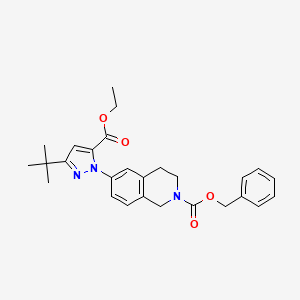
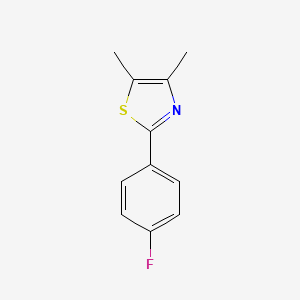
![tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1403120.png)
